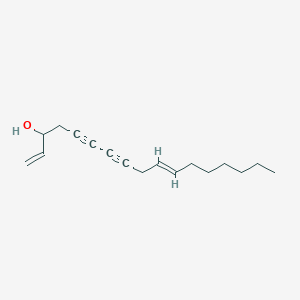

1,10-Heptadecadiene-5,7-diyn-3-OL, (E)-

Description

BenchChem offers high-quality 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Heptadecadiene-5,7-diyn-3-OL, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14445-65-9 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

(10E)-heptadeca-1,10-dien-5,7-diyn-3-ol |

InChI |

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,9-10,17-18H,2-3,5-8,11,16H2,1H3/b10-9+ |

InChI Key |

FXXPOEXJAUWMMJ-KTKRTIGZSA-N |

SMILES |

CCCCCCC=CCC#CC#CCC(C=C)O |

Isomeric SMILES |

CCCCCC/C=C/CC#CC#CCC(C=C)O |

Canonical SMILES |

CCCCCCC=CCC#CC#CCC(C=C)O |

Synonyms |

CAROTATOXIN |

Origin of Product |

United States |

Isolation and Phytochemical Characterization of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Natural Occurrence and Distribution

Polyacetylenes are specialized metabolites derived from fatty acids, and their presence is a significant chemotaxonomic marker for several plant families. mdpi.comresearchgate.net The distribution of these compounds is not uniform across the plant kingdom but is notably concentrated in a few related families.

Distribution Across Plant Families

Polyacetylenes are widely distributed in higher plants, with more than 1,400 different compounds identified. researchgate.net Their most significant and consistent presence is observed in three major plant families:

Apiaceae (or Umbelliferae): Commonly known as the carrot or parsley family, this is a primary source of bioactive aliphatic C17-polyacetylenes. researchgate.netnih.govacs.orgwikipedia.org Many well-known vegetables and herbs such as carrots, celery, parsley, and parsnip belong to this family and are known to contain these compounds. nih.govacs.orgaau.dk

Araliaceae: The ginseng family is another significant reservoir of C17-polyacetylenes of the falcarinol-type. researchgate.netaau.dk

Asteraceae (or Compositae): This family, which includes daisies and chrysanthemums, is the most prolific producer of polyacetylenes, with over 1,100 different compounds reported. mdpi.combohrium.comresearchgate.net

While these three families are the main sources, polyacetylenes have also been found sporadically in approximately 21 other plant families. researchgate.net The C17-polyacetylenes, particularly the falcarinol-type to which (E)-1,10-Heptadecadiene-5,7-diyn-3-OL is structurally related, are characteristic chemical markers for the Apiaceae and Araliaceae families. mdpi.comresearchgate.netnih.gov

Specific Plant Sources of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL and Related Polyacetylenes

While the specific compound (E)-1,10-Heptadecadiene-5,7-diyn-3-OL is not extensively documented in all common species, its isomers and closely related C17 polyacetylenes have been successfully isolated from several plants.

Eryngium species: The isolation of a closely related isomer, (8E)-1,8-Heptadecadiene-4,6-diyne-3,10-diol, has been reported from Eryngium agavifolium, a plant belonging to the Apiaceae family. benthamopen.com Various Eryngium species are known to be sources of polyacetylenes and other secondary metabolites like saponins, flavonoids, and phenolic acids. benthamopen.com

Aralia dumetorum: Research on the roots of this Araliaceae species led to the isolation of heptadeca-1,8-dien-4,6-diyn-3,l0-diol, another isomer of the target compound, alongside other known polyacetylenes like falcarindiol (B120969). researchgate.netcornell.edu

Saposhnikovia divaricata: Also known as "Fang Feng" in traditional Chinese medicine, the root of this Apiaceae plant is a rich source of various phytochemicals, including numerous polyacetylenes. researchgate.net While specific isolation of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL has not been explicitly detailed in broad literature, the plant is a known producer of this class of compounds. researchgate.netnih.gov

Other Apiaceae Vegetables: Many common vegetables from the Apiaceae family contain significant amounts of related C17 polyacetylenes. acs.orgnih.gov Carrots (Daucus carota) are a primary dietary source of falcarinol (B191228) and falcarindiol. mdpi.comnih.govcarrotmuseum.co.uk Celery (Apium graveolens), parsnip (Pastinaca sativa), and parsley (Petroselinum crispum) also contain a variety of falcarinol-type polyacetylenes. acs.orgaau.dknih.gov Goutweed (Aegopodium podagraria) is another notable source of falcarindiol. researchgate.net

Table 1: Plant Sources of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL and Related Polyacetylenes

| Plant Species | Family | Specific Polyacetylene(s) Isolated |

|---|---|---|

| Eryngium agavifolium | Apiaceae | (8E)-1,8-Heptadecadiene-4,6-diyne-3,10-diol (Isomer) |

| Aralia dumetorum | Araliaceae | heptadeca-1,8-dien-4,6-diyn-3,l0-diol (Isomer), Falcarindiol |

| Daucus carota (Carrot) | Apiaceae | Falcarinol, Falcarindiol, Falcarindiol-3-acetate |

| Apium graveolens (Celery) | Apiaceae | Falcarinol, Falcarindiol, Panaxydiol |

| Pastinaca sativa (Parsnip) | Apiaceae | Falcarinol-type polyacetylenes |

| Aegopodium podagraria (Goutweed) | Apiaceae | Falcarindiol |

Influence of Environmental Factors on Natural Abundance

The biosynthesis and accumulation of polyacetylenes, like other plant secondary metabolites, are significantly influenced by environmental conditions. These factors can alter the concentration of these compounds in plant tissues, affecting their yield during extraction.

Soil Composition: Studies on carrots have shown a correlation between soil chemistry and the concentration of falcarinol-type polyacetylenes. For instance, carrots grown in soil with low levels of available phosphorus, magnesium, and calcium tended to have higher concentrations of falcarindiol. Conversely, high total soil potassium levels were negatively correlated with polyacetylene concentrations.

Light and Temperature: Light intensity, duration (photoperiod), and temperature are critical factors that regulate the biosynthesis of secondary metabolites. Increased light exposure can lead to a higher accumulation of certain phenolic compounds and triterpenes, and similar effects can be anticipated for polyacetylenes which are part of the plant's defense system.

Pathogen Attack: Polyacetylenes often function as phytoalexins, compounds that are produced by plants as a defense against fungal and microbial pathogens. Therefore, the presence of fungal diseases can trigger a significant increase in the synthesis and accumulation of compounds like falcarinol in the plant's roots. carrotmuseum.co.uk

Advanced Isolation Methodologies

The inherent instability and chemical reactivity of polyacetylenes necessitate sophisticated and carefully controlled extraction and isolation techniques. Modern methods focus on efficiency, selectivity, and minimizing the degradation of these valuable compounds.

Chromatographic Techniques for Polyacetylene Separation

Chromatography is the cornerstone of polyacetylene isolation and purification. A combination of different chromatographic methods is typically employed to separate these compounds from complex plant extracts.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of crude plant extracts. By using a stationary phase like silica gel, researchers can separate compounds based on polarity, allowing for the isolation of fractions enriched with polyacetylenes. This method has been successfully used in the isolation of new polyacetylenes from the roots of Saposhnikovia divaricata.

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the fine purification and quantification of polyacetylenes. Reversed-phase (RP-HPLC) is commonly used, where a nonpolar stationary phase separates molecules based on their hydrophobicity. HPLC with a diode array detector (DAD) is particularly useful as it allows for the tentative identification of polyacetylenes based on their characteristic UV absorption spectra.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and inexpensive method to monitor the progress of separation during column chromatography and to select appropriate solvent systems for HPLC.

Table 2: Chromatographic Techniques in Polyacetylene Isolation

| Technique | Stationary Phase Example | Principle of Separation | Application in Polyacetylene Research |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Polarity | Initial fractionation of crude extracts |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Hydrophobicity | Final purification, quantification, and analysis |

| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Polarity | Monitoring separation and solvent system optimization |

Modern Extraction Techniques

To overcome the limitations of conventional solvent extraction methods, such as long extraction times, large solvent volumes, and potential thermal degradation of analytes, modern "green" extraction techniques have been developed.

Supercritical Fluid Extraction (SFE): SFE is an advanced technique that uses a substance at its supercritical state (possessing properties of both a liquid and a gas) as the extraction solvent. Supercritical CO2 is the most common solvent used due to its non-toxic nature, low critical temperature (31.1 °C), and the ability to be easily removed from the extract. This method is highly advantageous for extracting thermally sensitive compounds like polyacetylenes, as it allows for extraction at low temperatures, preventing degradation. It has been successfully applied to obtain extracts rich in polyacetylenes from Echinacea pallida roots.

Accelerated Solvent Extraction (ASE): Also known as Pressurized Solvent Extraction (PSE), ASE is an automated technique that uses conventional solvents at elevated temperatures (up to 200°C) and pressures (up to 20 MPa). The high pressure keeps the solvent in a liquid state above its boiling point, which dramatically improves extraction efficiency and speed. This method significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.

Elucidation of the Chemical Structure of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Spectroscopic Techniques for Structural Determination

The structural elucidation of complex organic molecules like (E)-1,10-Heptadecadiene-5,7-diyn-3-ol is a process of gathering and interpreting evidence from various spectroscopic sources. Each technique offers a unique perspective on the molecule's architecture. Nuclear Magnetic Resonance (NMR) spectroscopy maps out the carbon-hydrogen framework and reveals spatial relationships between atoms, mass spectrometry (MS) provides the exact molecular weight and clues to the molecule's composition through fragmentation, and chiroptical methods are employed to determine the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic compounds. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, chemists can piece together the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of (E)-1,10-Heptadecadiene-5,7-diyn-3-ol, distinct signals correspond to protons in different chemical environments. Protons on the terminal vinyl group (C1-C2), the carbinol methine proton at C3, the olefinic protons at C10 and C11, and the various methylene (B1212753) and methyl groups of the alkyl chain would all appear at characteristic chemical shifts. The coupling constants (J-values) between adjacent protons, particularly the large J-value for the C10-C11 protons, are crucial for confirming the (E)- or trans-configuration of the double bond.

Interactive Table: Representative ¹³C NMR Chemical Shift Data Note: These are estimated values based on typical ranges for the functional groups present in the molecule.

| Carbon Atom(s) | Functional Group | Estimated Chemical Shift (δ) ppm |

|---|---|---|

| C1 | Terminal Alkene (=CH₂) | ~117 |

| C2 | Terminal Alkene (=CH-) | ~136 |

| C3 | Carbinol (-CH(OH)-) | ~64 |

| C4 | Methylene (-CH₂-) | ~39 |

| C5, C6, C7, C8 | Alkyne (-C≡C-) | 63-81 |

| C9 | Methylene (-CH₂-) | ~18 |

| C10, C11 | Internal Alkene (-CH=CH-) | 120-135 |

| C12-C16 | Alkyl Chain (-CH₂-) | 22-32 |

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound with high accuracy. For (E)-1,10-Heptadecadiene-5,7-diyn-3-ol (C₁₇H₂₄O), high-resolution mass spectrometry (HRMS) would confirm its exact mass as 244.1827 Da. nih.gov

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for Adducts Data predicted by computational methods. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 245.18999 |

| [M+Na]⁺ | 267.17193 |

| [M-H]⁻ | 243.17543 |

| [M+K]⁺ | 283.14587 |

The presence of a stereocenter at the C3 position means that (E)-1,10-Heptadecadiene-5,7-diyn-3-ol can exist as two non-superimposable mirror images, or enantiomers (3R or 3S). Determining the absolute configuration of the specific enantiomer isolated from a natural source or produced in a synthesis requires chiroptical methods.

The modified Mosher's method is a widely used NMR-based technique for this purpose. nih.govumn.edu The alcohol is derivatized in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA reagent, the protons on either side of the newly formed ester linkage experience different magnetic environments in the two diastereomers.

The ¹H NMR spectra of these two esters are then compared. By calculating the difference in chemical shifts for corresponding protons (Δδ = δS - δR), the absolute configuration can be assigned. researchgate.net According to the model developed by Mosher, protons that lie on one side of the MTPA plane in the preferred conformation will have a positive Δδ value, while those on the other side will have a negative Δδ value. This analysis allows for the unambiguous assignment of the R or S configuration at the C3 carbinol center. researchgate.net However, it has been noted that determining the stereochemistry of polyacetylenes can be challenging with these methods when the secondary alcohol is situated between two unsaturated groups. researchgate.net

Stereochemical Considerations and Isomeric Forms

The structure of 1,10-Heptadecadiene-5,7-diyn-3-ol allows for multiple stereoisomers due to two key structural features: a stereogenic center and a double bond capable of geometric isomerism.

Chirality at C3 : The carbon atom at position 3 is bonded to four different groups (a hydroxyl group, a hydrogen atom, a vinyl group, and the diyne-containing chain), making it a chiral center. This gives rise to two possible enantiomers: (3R) and (3S). These enantiomers are mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Geometric Isomerism at C10-C11 : The double bond between carbons 10 and 11 can exist in two different geometric configurations: (E) (entgegen or trans) and (Z) (zusammen or cis). The user-specified compound has the (E)-configuration.

Combining these elements results in the potential for several diastereomers. For instance, (3R, 10E)-1,10-Heptadecadiene-5,7-diyn-3-ol and (3S, 10E)-1,10-Heptadecadiene-5,7-diyn-3-ol are a pair of enantiomers. A related compound, (3R, 10Z)-1,10-Heptadecadiene-5,7-diyn-3-ol, would be a diastereomer of both (E)-isomers. The different spatial arrangements in these isomers can lead to distinct physical properties and biological activities. A well-known stereoisomer is Falcarinol (B191228), which has a (Z)-configuration at the double bond. nist.gov

Biosynthetic Pathways and Precursors of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Proposed Biosynthetic Routes for Polyacetylenes (e.g., Fatty Acid Derivatives, Terpenoid Pathways)

The primary and well-established biosynthetic route for (E)-1,10-heptadecadiene-5,7-diyn-3-ol and related polyacetylenes is derived from fatty acid metabolism nih.gov. Isotopic tracer experiments have provided strong evidence that these compounds are biosynthesized from acetate and malonate units, consistent with fatty acid origins aau.dk.

The proposed pathway commences with oleic acid, a ubiquitous C18 monounsaturated fatty acid. Through a series of desaturation and dehydrogenation reactions, oleic acid is converted into linoleic acid and subsequently into crepenynic acid, which is a key intermediate in polyacetylene biosynthesis. Further enzymatic modifications, including additional desaturations, lead to the formation of a C18-ditriyne acid intermediate. This C18 precursor then undergoes β-oxidation, a process of chain shortening, to yield the characteristic C17 backbone of falcarinol-type polyacetylenes. The final steps in the formation of the basic C17 structure involve decarboxylation and dehydration aau.dk. Subsequent oxidation and dehydrogenation reactions give rise to the diverse array of falcarinol-type polyacetylenes, including (E)-1,10-heptadecadiene-5,7-diyn-3-ol aau.dk.

While the fatty acid derivative pathway is the accepted route, the potential involvement of other pathways, such as the terpenoid pathway, has been considered for some acetylenic natural products. However, for falcarinol-type polyacetylenes, the evidence strongly supports a fatty acid origin. The structural features and the isotopic labeling patterns are not consistent with the characteristic isoprene-based assembly of terpenoids.

Table 1: Key Precursors and Intermediates in the Biosynthesis of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Compound | Chemical Formula | Role in Biosynthesis |

| Oleic Acid | C18H34O2 | Primary Precursor |

| Linoleic Acid | C18H32O2 | Intermediate |

| Crepenynic Acid | C18H30O2 | Key Intermediate |

| C18-Ditriyne Acid | C18H26O2 | Intermediate |

Enzyme Systems and Gene Expression Profiling in Polyacetylene Biosynthesis

The biosynthesis of (E)-1,10-heptadecadiene-5,7-diyn-3-ol is catalyzed by a suite of specialized enzymes. Key among these are fatty acid desaturases (FADs), particularly those belonging to the FAD2 family, which are responsible for introducing double and triple bonds into the fatty acid chain nih.govplantae.org.

Recent research in carrot (Daucus carota), a rich source of falcarinol-type polyacetylenes, has led to the identification of several FAD2-like genes involved in the early steps of the pathway. Through a combination of genome mining, transcriptomic analysis, and heterologous expression in yeast and Arabidopsis, specific enzymes responsible for the conversion of oleic acid to linoleic acid and subsequently to crepenynic acid have been characterized plantae.org. Gene expression profiling in different carrot tissues has revealed that the genes encoding these enzymes are highly expressed in the root periderm, which correlates with the accumulation of falcarinol (B191228) and falcarindiol (B120969) in this tissue plantae.org.

The later steps of the biosynthetic pathway, such as the hydroxylation at the C-3 position to yield the alcohol functional group in (E)-1,10-heptadecadiene-5,7-diyn-3-ol, are less well understood. It is hypothesized that cytochrome P450 monooxygenases (CYP450s) are involved in these oxidative modifications nih.govnih.gov. CYP450s are a large and diverse family of enzymes known to catalyze a wide range of reactions in secondary metabolism, including the hydroxylation of aliphatic compounds mdpi.comresearchgate.net. However, the specific CYP450s responsible for the hydroxylation of C17-polyacetylenes have yet to be definitively identified.

The regulation of polyacetylene biosynthesis is complex and appears to be linked to plant defense responses. The accumulation of these compounds is often induced by pathogen attack, suggesting that the expression of the biosynthetic genes is transcriptionally regulated as part of the plant's immune system nih.govplantae.org.

Table 2: Enzyme Systems Implicated in the Biosynthesis of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Enzyme Class | Proposed Function | Example/Evidence |

| Fatty Acid Desaturase (FAD2-type) | Introduction of double bonds (Oleic acid -> Linoleic acid) | Identified and characterized in carrot plantae.org |

| Acetylenase (FAD2-like) | Formation of triple bonds (Linoleic acid -> Crepenynic acid) | Identified and characterized in carrot plantae.org |

| β-oxidation enzymes | Chain shortening (C18 -> C17) | Inferred from the structure of the final product aau.dk |

| Cytochrome P450 Monooxygenase (CYP450) | Hydroxylation (Formation of the alcohol group) | Hypothesized based on known functions of CYP450s nih.govnih.gov |

Metabolic Engineering Strategies for Enhanced Production

The bioactive properties of (E)-1,10-heptadecadiene-5,7-diyn-3-ol and related polyacetylenes have generated interest in developing strategies for their enhanced production. Metabolic engineering offers a promising avenue to achieve this, either in the native plant species or through heterologous production in microbial systems nih.govnih.govmdpi.com.

One of the primary strategies involves the overexpression of key biosynthetic genes in a suitable host organism, such as the yeast Saccharomyces cerevisiae. This would require the identification and cloning of all the necessary genes from the polyacetylene biosynthetic pathway, including the FADs, acetylenases, and the putative CYP450s. The heterologous expression of plant CYP450s in yeast can be challenging but has been successfully achieved for the production of other complex plant natural products nih.gov.

Another critical aspect of metabolic engineering is ensuring an adequate supply of precursors. For the production of (E)-1,10-heptadecadiene-5,7-diyn-3-ol, this would involve engineering the host's fatty acid metabolism to increase the pool of oleic acid, the primary substrate for the pathway. This could be achieved by upregulating the expression of genes involved in fatty acid synthesis and downregulating competing pathways mdpi.commdpi.com.

Furthermore, the optimization of fermentation conditions and the use of synthetic biology tools, such as the assembly of the biosynthetic genes into a synthetic gene cluster, could further enhance production yields nih.govnih.gov. The compartmentalization of the biosynthetic pathway within specific organelles of the host cell could also improve efficiency and reduce the toxicity of intermediates dntb.gov.ua.

While the complete heterologous production of (E)-1,10-heptadecadiene-5,7-diyn-3-ol has not yet been reported, the foundational knowledge of its biosynthetic pathway and the availability of advanced metabolic engineering tools provide a clear roadmap for future research in this area.

Chemical Synthesis and Derivatization of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Total Synthesis Approaches to (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

The total synthesis of falcarindiol (B120969) and its analogues often involves building the carbon backbone through strategic coupling reactions and establishing the chiral centers using stereoselective methods.

Convergent synthesis is an efficient strategy for constructing complex molecules by bringing together several key intermediates in the later stages of the synthesis. For falcarindiol-type compounds, this approach typically involves the synthesis of a key diyne fragment and an aldehyde fragment, which are then coupled.

A common retrosynthetic analysis for falcarindiol analogues showcases this strategy. nih.gov The molecule is disconnected into two primary building blocks: a terminal 1,3-diyne component and a suitable aldehyde. The synthesis begins with the preparation of a protected buta-1,3-diyne intermediate, such as buta-1,3-diyn-1-yltriisopropylsilane. nih.gov This key diyne fragment is then coupled with an appropriate aldehyde to form the main carbon skeleton of the target molecule. This method allows for the synthesis of a variety of analogues by simply changing the aldehyde component, demonstrating the flexibility of the convergent design. nih.gov The Cadiot–Chodkiewicz cross-coupling reaction is another crucial tool employed in such strategies for the preparation of unsymmetrical diacetylenes, which are common structural motifs in these natural products. nih.govnih.gov

The biological activity of falcarindiol and its analogues is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is paramount. A key challenge is the construction of the chiral alcohol centers.

A highly effective and widely used method is the asymmetric addition of terminal 1,3-diynes to aldehydes, promoted by a chiral catalyst system. mdpi.comnih.gov A prominent example is the use of a catalyst system comprising 1,1'-bi-2-naphthol (B31242) (BINOL) in combination with titanium(IV) isopropoxide (Ti(OⁱPr)₄) and a zinc-based reagent like diethylzinc (B1219324) (ZnEt₂) or zinc powder and ethyl iodide. mdpi.comnih.govresearchgate.net This method facilitates the enantioselective addition of the diyne nucleophile to an aldehyde, establishing a chiral propargylic alcohol with high enantiomeric excess (ee). nih.govmdpi.com

This BINOL-promoted asymmetric addition is central to the total synthesis of various chiral falcarindiol analogues. mdpi.comnih.govresearchgate.net By selecting either the (R)- or (S)-enantiomer of BINOL, chemists can control the stereochemistry of the resulting alcohol. nih.govresearchgate.net This methodology has proven efficient for generating the chiral centers found in the natural products with high selectivity, often achieving 81–89% ee. nih.gov

Synthetic Analogs and Derivatives of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

To investigate the biological activity and establish structure-activity relationships, numerous synthetic analogs and derivatives of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL have been created. The convergent and stereoselective synthetic routes described above are ideally suited for generating a library of such compounds.

By employing the BINOL-promoted asymmetric alkynylation, researchers have synthesized dozens of optically active falcarindiol analogues. nih.govresearchgate.net The general approach involves reacting a standardized diyne fragment with a diverse range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes. mdpi.com The hydroxyl groups formed can be further derivatized, for instance, through protection with acetyl or benzoyl groups, to explore the impact of these modifications on biological function. nih.gov This systematic variation of the molecule's structure allows for a thorough exploration of the chemical space around the parent natural product. researchgate.net

Structure-Activity Relationship (SAR) Studies of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL Derivatives

Structure-activity relationship (SAR) studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological effects. For falcarindiol derivatives, SAR studies have been conducted primarily to understand their anticancer properties. nih.gov

A comprehensive study involving forty optically active falcarindiol analogues, tested against a panel of human cancer cell lines (including Hccc-9810, HepG2, MDA-MB-231, Hela, MG-63, and H460), has provided significant insights into their SAR. nih.govresearchgate.net The study revealed that the cytotoxic potency is highly dependent on the nature of the substituents.

Key findings from these SAR studies include:

The Terminal Double Bond: The presence of a terminal double bond in the side chain was found to be critical for potent anti-proliferative effects. The analogue (3R,8S)-2i, which features a terminal vinyl group, exhibited the most potent activity against Hccc-9810 cells, with an IC₅₀ value of 0.46 μM. nih.govresearchgate.net

Aromatic vs. Aliphatic Groups: Analogues containing aromatic rings (such as phenyl or naphthyl groups) generally showed significant cytotoxicity. For example, derivatives with a phenyl group showed IC₅₀ values in the low micromolar range against the Hccc-9810 cell line. researchgate.net

Stereochemistry: The stereoconfiguration of the chiral centers plays a role in the biological activity, highlighting the importance of stereoselective synthesis. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups are important for activity. Diacetylenes with hydroxyl groups at C-3 and C-8 generally exhibit cytotoxicity in the micromolar range. nih.gov

These results suggest that the combination of a polyacetylene core, specific stereochemistry, and particular terminal functional groups are key determinants of the anticancer activity of falcarindiol derivatives.

Interactive Data Table: Anticancer Activity of Selected Falcarindiol Analogues

The following table summarizes the growth inhibition (IC₅₀ in μM) of selected falcarindiol analogues against the Hccc-9810 human cholangiocarcinoma cell line, illustrating the structure-activity relationships discussed.

| Compound | R1 Group | R2 Group | IC₅₀ (μM) on Hccc-9810 |

| Analogue 1 | -(CH₂)₅CH₃ | -CH=CH₂ | 1.87 |

| Analogue 2 | -(CH₂)₆CH₃ | -CH=CH₂ | 1.58 |

| Analogue 3 | -(CH₂)₇CH₃ | -CH=CH₂ | 1.46 |

| (3R,8S)-2i | -(CH=CH)CH(CH₂)₄CH₃ | -CH=CH₂ | 0.46 |

| Analogue 5 | Phenyl | -CH=CH₂ | 2.12 |

| Analogue 6 | Naphthyl | -CH=CH₂ | 3.56 |

| Analogue 7 | -(CH₂)₆CH₃ | Phenyl | 5.21 |

Data sourced from a study on the anticancer activity of falcarindiol analogues. nih.gov

Analytical Chemistry and Quantification of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed, each offering distinct advantages.

HPLC coupled with Mass Spectrometry (HPLC-MS) is a preferred method for the analysis of thermally labile and non-volatile compounds like (E)-1,10-Heptadecadiene-5,7-diyn-3-OL. The technique separates the compound from a sample matrix using a liquid mobile phase and a stationary phase packed in a column, followed by highly sensitive detection by a mass spectrometer.

A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method has been successfully used for the determination of related polyacetylenes, such as falcarinol (B191228), in carrot root samples. cabidigitallibrary.org This methodology is directly applicable to (E)-1,10-Heptadecadiene-5,7-diyn-3-OL. The process typically involves an initial accelerated solvent extraction (ASE) of the sample, often with a solvent like ethyl acetate, followed by direct analysis of the extract. cabidigitallibrary.org Detection is commonly achieved using an electrospray ionization (ESI) source in positive mode, which generates specific ions for the target molecule, allowing for precise quantification. cabidigitallibrary.org For instance, in the analysis of falcarinol, the main ion species monitored was m/z 268 [M+H–H2O+MeCN]+. cabidigitallibrary.org A similar approach would be used for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL, targeting its specific molecular ions.

The selection of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good separation from other co-extracted compounds. Quantification is typically performed using an external standard calibration curve. cabidigitallibrary.org

Table 1: Example Parameters for HPLC-MS Analysis of a Related Polyacetylene (Falcarinol)

| Parameter | Details |

|---|---|

| Instrumentation | HPLC with ESI-MS |

| Extraction | Accelerated Solvent Extraction (ASE) with Ethyl Acetate |

| Ionization Mode | ESI Positive |

| Monitored Ion | m/z 268 [M+H–H2O+MeCN]+ |

| Quantification | External Standard Calibration Curve |

| Internal Standard | Pelargonic acid vanillylamide |

This table is based on a method developed for falcarinol, which serves as a model for the analysis of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL. cabidigitallibrary.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like (E)-1,10-Heptadecadiene-5,7-diyn-3-OL, a derivatization step is necessary to increase their volatility and thermal stability.

Research has shown that trimethylsilyl (B98337) (TMS) derivatives of polyacetylenes, including falcarindiol (B120969), can be effectively separated and characterized by capillary GC-MS. capes.gov.br In this process, the hydroxyl group of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL is reacted with a silylating agent to form a TMS ether, which is much more suitable for GC analysis.

The GC-MS system separates the derivatized compounds in a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. imrpress.comresearchgate.net The total ion chromatogram (TIC) is used to identify the retention time of the compound, and quantification is achieved by comparing the peak area to that of a standard. imrpress.com

Table 2: Typical GC-MS Analysis Workflow for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Step | Description |

|---|---|

| 1. Extraction | Extraction of the compound from the sample matrix using an appropriate solvent. |

| 2. Derivatization | Reaction with a silylating agent to form a volatile trimethylsilyl (TMS) ether. |

| 3. GC Separation | Injection into a GC system with a capillary column (e.g., DB-5) to separate the derivatized compound. |

| 4. MS Detection | Ionization and fragmentation of the compound in the mass spectrometer. |

| 5. Identification | Comparison of the resulting mass spectrum with a spectral library (e.g., NIST) for confirmation. imrpress.com |

| 6. Quantification | Calculation of concentration based on the peak area relative to a standard curve. |

Method Validation for Robust Quantification

To ensure that the analytical results are reliable, accurate, and reproducible, the chosen chromatographic method must be thoroughly validated. demarcheiso17025.com Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. analis.com.my The key parameters evaluated during validation, in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). analis.com.mypurdue.edu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve. cabidigitallibrary.organalis.com.my

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. cabidigitallibrary.orgpurdue.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day variation). cabidigitallibrary.orgpurdue.edu

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cabidigitallibrary.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.org

Table 3: Example Validation Parameters for an LC-MS Method for a Related Polyacetylene

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | 0.9975 |

| Intra-day Precision (% RSD) | < 4% |

| Inter-day Precision (% RSD) | < 4% |

| Recovery Rate | 97.9% (average) |

| LOD (on-column) | 2.5 ng |

| LOQ (on-column) | 7 ng |

Data based on a validated method for falcarinol, illustrating typical performance characteristics. cabidigitallibrary.org

Standardization and Reference Material Development

The availability of high-purity reference materials is a prerequisite for accurate quantification in analytical chemistry. A certified reference material (CRM) is a standard of known purity and concentration that is used to calibrate analytical instruments and validate methods.

For (E)-1,10-Heptadecadiene-5,7-diyn-3-OL, as with many specialized natural products, the commercial availability of CRMs can be limited. The development of a reference standard involves several critical steps:

Isolation and Purification: The compound must be isolated from a natural source (e.g., carrots, ginseng) or synthesized with very high purity. Purification is often achieved through multiple chromatographic steps.

Structure Elucidation: The chemical structure of the purified compound must be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Purity Assessment: The purity of the candidate reference material must be rigorously determined. This is often done using a combination of methods, such as HPLC with different detection systems (e.g., UV, MS, Charged Aerosol Detection) and quantitative NMR (qNMR).

Certification: The process involves assigning a certified property value (e.g., purity) with a stated uncertainty and ensuring traceability to recognized standards.

In the absence of a commercially available CRM, laboratories often prepare in-house characterized standards. However, this requires significant expertise and resources to ensure the standard's quality and reliability for quantitative studies. The development and broader availability of a certified reference material for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL would be a significant step forward in standardizing research and ensuring the comparability of data across different laboratories.

Molecular Mechanisms of Biological Activity of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

In Vitro Pharmacological Investigations and Cellular Assays

Falcarindiol (B120969) has demonstrated notable cytotoxic and anti-proliferative effects across a variety of cancer cell lines. Research indicates that it can preferentially target cancer cells over normal cells. For instance, falcarindiol effectively induces cell death in human colorectal cancer cells (HCT116 and SW480) in a dose-dependent manner, while showing minimal toxicity to normal human colon epithelial cells (FHC) at similar concentrations. nih.gov

The compound's efficacy varies between different cancer types. Studies have shown that while falcarinol (B191228), a related polyacetylene, is generally more potent, falcarindiol also exhibits significant inhibitory effects on the proliferation of intestinal cancer cells (Caco-2). acs.org In some cases, falcarindiol works synergistically with other compounds, such as falcarinol, to enhance the anti-proliferative effect on Caco-2 cells. mdpi.com

Further research has detailed its impact on other cancer cell lines. In human oral squamous cell carcinoma (OSCC) cells (YD-10B), falcarindiol has been shown to suppress cell growth. nih.gov Additionally, it has displayed cytotoxicity against normal small intestinal epithelial cells (IEC-6) with an IC50 value of 20 µM after 48 hours of exposure. nih.gov The cytotoxic effects of falcarindiol have also been observed in human mesenchymal stem cells (hMSCs) and human colon adenocarcinoma cells (HT-29), with toxic effects noted at concentrations above 50 µM and 20 µM, respectively. nih.gov

Cytotoxicity of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL on Various Cell Lines

| Cell Line | Cell Type | Observed Effect | Effective Concentration | Citation |

|---|---|---|---|---|

| HCT116 | Human Colorectal Carcinoma | Dose-dependent cell death | Low micromolar range | nih.gov |

| SW480 | Human Colorectal Carcinoma | Dose-dependent cell death | Low micromolar range | nih.gov |

| FHC | Normal Human Colon Epithelial | No significant cell death | 5–10 μM | nih.gov |

| Caco-2 | Human Epithelial Colorectal Adenocarcinoma | Inhibition of cell proliferation | 10–20 μg/mL (for 50% inhibition) | acs.org |

| YD-10B | Human Oral Squamous Cell Carcinoma | Suppression of cell growth | Not specified | nih.gov |

| IEC-6 | Normal Rat Small Intestinal Epithelial | Cytotoxicity | IC50 of 20 µM (48h) | nih.gov |

| hMSCs | Human Mesenchymal Stem Cells | Toxicity | >50 µM | nih.gov |

| HT-29 | Human Colon Adenocarcinoma | Decreased viability | >20 µM | nih.gov |

A primary mechanism behind falcarindiol's anticancer activity is the induction of apoptosis, or programmed cell death. It has been reported to induce cancer cell death in part through a caspase-dependent pathway. taylorandfrancis.com Caspase-3, a key executioner caspase, is activated in cells treated with falcarindiol, leading to irreversible apoptosis. taylorandfrancis.com

Furthermore, falcarindiol has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR) and leads to apoptosis. nih.govnih.gov This ER stress-mediated apoptosis is associated with the accumulation of ubiquitinated proteins, suggesting that falcarindiol may interfere with proteasome function. nih.gov In human oral squamous cell carcinoma cells, falcarindiol-induced apoptotic cell death is accompanied by autophagy. nih.gov

Studies on falcarindiol analogues have also shed light on its apoptotic mechanisms. One analogue was found to induce apoptosis in Hccc-9810 cells in a concentration-dependent manner, which was linked to increased LDH release and MDA content, and reduced SOD activity, leading to an accumulation of oxidative stress. nih.gov

Falcarindiol exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the expression of pro-inflammatory cytokines and enzymes. mdpi.com Specifically, falcarindiol can inhibit the formation of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNFα). mdpi.com

A crucial target of falcarindiol's anti-inflammatory action is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comnih.gov By downregulating NF-κB, falcarindiol subsequently inhibits downstream inflammatory markers, including TNFα, IL-6, and cyclooxygenase-2 (COX-2). mdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, falcarinol, a related compound, has been shown to inhibit NF-κB signaling activation by preventing the degradation of IκB-α and the nuclear accumulation of p65. nih.gov Falcarindiol also attenuates the LPS-induced activation of JNK, ERK, STAT1, and STAT3 signaling molecules. adooq.com

Anti-inflammatory Effects of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Pathway/Molecule | Effect | Cell/Model System | Citation |

|---|---|---|---|

| NF-κB | Downregulation | Biopsies of neoplastic tissue from AOM-induced rats | mdpi.com |

| TNFα | Downregulation | Biopsies of neoplastic tissue from AOM-induced rats | mdpi.com |

| IL-6 | Downregulation | Biopsies of neoplastic tissue from AOM-induced rats | mdpi.com |

| COX-2 | Downregulation | Biopsies of neoplastic tissue from AOM-induced rats | mdpi.com |

| iNOS, TNFα, IL-6, IL-1β | Suppression of LPS-stimulated expression | Not specified | adooq.com |

| JNK, ERK, STAT1, STAT3 | Attenuation of LPS-induced activation | Not specified | adooq.com |

Falcarindiol contributes to cellular antioxidant defense mechanisms. One of the key pathways it influences is the Keap1-Nrf2/antioxidant response element (ARE) pathway. mdpi.com Falcarindiol can activate Nrf2 by S-alkylation of its inhibitor protein Keap1, leading to the upregulation of antioxidant enzymes such as NADPH:quinone oxidoreductase (Nqo1) and glutathione-S-transferase (GST). nih.gov This activation helps protect cells against oxidative challenges. nih.gov

In some contexts, however, falcarindiol can induce oxidative stress to promote apoptosis in cancer cells. For example, an analogue of falcarindiol was shown to increase malondialdehyde (MDA) content, a marker of lipid peroxidation, and decrease the activity of superoxide dismutase (SOD), an important antioxidant enzyme, in Hccc-9810 cancer cells. nih.gov This accumulation of oxidative stress contributed to the induction of apoptosis. nih.gov In breast cancer cells, falcarindiol has been shown to mediate ER stress-related apoptosis by regulating NOX4, an enzyme involved in the production of reactive oxygen species (ROS). nih.gov

Falcarindiol has demonstrated a broad spectrum of antimicrobial and antifungal activities. It exhibits a potent inhibitory effect on Gram-positive bacteria. taylorandfrancis.com For instance, it strongly inhibits the growth of Micrococcus luteus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 50 µg/ml for both. nih.gov Its effect on Gram-negative bacteria is noted to be more attenuated. taylorandfrancis.com

The compound also shows promise as an antifungal agent. unl.edu Research has explored its effectiveness against various fungal pathogens. unl.edu In a study investigating its activity against dermatophytes, falcarindiol showed a synergistic effect with the antifungal drug itraconazole against Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov Furthermore, a synthetic analogue of falcarindiol, compound 8o, displayed potent activity against several economically significant phytopathogenic fungi, with half-maximum effective concentrations (EC50) ranging from 4 to 23 μg/mL. acs.org

Antimicrobial and Antifungal Activity of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Organism | Type | Observed Effect | Effective Concentration | Citation |

|---|---|---|---|---|

| Micrococcus luteus | Gram-positive bacterium | Strong growth inhibition | MIC: 50 µg/ml | nih.gov |

| Bacillus cereus | Gram-positive bacterium | Strong growth inhibition | MIC: 50 µg/ml | nih.gov |

| Pseudomonas aeruginosa | Gram-negative bacterium | Inhibition of quorum sensing and biofilm formation | 12.5 µM (PQS inhibition), 20 µM (biofilm inhibition) | taylorandfrancis.com |

| Trichophyton rubrum | Dermatophyte (fungus) | Synergistic effect with itraconazole | Not specified | nih.gov |

| Trichophyton mentagrophytes | Dermatophyte (fungus) | Synergistic effect with itraconazole | Not specified | nih.gov |

| Phytophthora capsici | Phytopathogenic fungus | Antifungal activity (analogue 8o) | EC50: 4-23 µg/mL | acs.org |

Molecular Targets and Signaling Pathways

The diverse biological activities of falcarindiol stem from its interaction with multiple molecular targets and signaling pathways. A significant pathway implicated in its anticancer effects is the PI3K/AKT/mTOR pathway. nih.gov In human oral squamous cell carcinoma cells, falcarindiol-induced apoptosis is associated with the dephosphorylation of PI3K, AKT, and mTOR. nih.govworldscientific.com

As previously mentioned, falcarindiol's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway and its downstream targets. mdpi.comnih.gov Its antioxidant properties are linked to the activation of the Nrf2 pathway. mdpi.comnih.gov

Furthermore, falcarindiol is a modulator of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). nih.govnih.gov Activation of PPARγ is known to have anti-proliferative and pro-apoptotic effects in cancer cells and plays a role in lipid metabolism. nih.gov Falcarindiol's ability to activate PPARγ may contribute to its anticancer and potential antidiabetic properties. nih.gov The induction of ER stress is another key mechanism, potentially through the inhibition of proteasome function, leading to the accumulation of unfolded proteins and subsequent apoptosis. nih.govnih.gov

Chemo-sensitization and Synergistic Interactions with Other Bioactive Compounds

(E)-1,10-Heptadecadiene-5,7-diyn-3-OL, commonly known as Falcarindiol (FAD), has demonstrated significant potential in enhancing the efficacy of conventional anticancer drugs and other bioactive compounds. This chemo-sensitizing effect is a critical area of research, as it may offer pathways to overcoming drug resistance in cancer cells and potentially reducing therapeutic dosages to minimize side effects. The synergistic interactions of Falcarindiol have been observed with various agents, leading to amplified therapeutic outcomes that exceed the additive effects of the individual compounds.

Research has shown that Falcarindiol can potentiate the cytotoxic effects of standard chemotherapeutic agents. For instance, studies on hepatocellular carcinoma (HCC) have revealed that Falcarindiol enhances the sensitivity of cancer cells to cisplatin, a widely used chemotherapy drug. nih.gov This synergistic relationship has been demonstrated to inhibit cancer cell proliferation and promote apoptosis more effectively than either compound administered alone. nih.gov The combination of Falcarindiol and cisplatin has shown synergistic effects in repressing the proliferation of Huh7 and LM3 HCC cells. nih.gov Furthermore, in vivo studies using a nude mouse model confirmed that the addition of Falcarindiol to cisplatin treatment led to a greater reduction in tumor volume and weight compared to cisplatin treatment alone. nih.gov

Another significant synergistic interaction has been documented with the antifungal drug itraconazole. When combined, Falcarindiol and itraconazole exhibit a potent synergistic antifungal effect, particularly against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov This combination has been shown to reduce the minimum inhibitory concentration (MIC) values for both compounds, indicating a powerful cooperative action in inhibiting fungal growth. nih.gov

Furthermore, Falcarindiol has been found to exhibit a strong synergistic killing effect on cancer cells when combined with 5-fluorouracil, another established cancer chemotherapeutic drug. nih.gov This broadens the scope of Falcarindiol's potential application as a chemo-sensitizing agent across different classes of anticancer drugs.

The mechanism behind these synergistic interactions is multifaceted. In the context of cancer, Falcarindiol has been shown to induce endoplasmic reticulum (ER) stress, which can sensitize cancer cells to the cytotoxic effects of other drugs. nih.gov In its interaction with cisplatin for hepatocellular carcinoma, Falcarindiol has been found to dampen the STAT3/PTTG1 pathway, which is implicated in tumor progression and drug resistance. nih.gov

The following tables provide a summary of the research findings on the synergistic interactions of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL with other bioactive compounds.

Table 1: Synergistic Interactions of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL with Chemotherapeutic and Antifungal Drugs

| Combination Agent | Target Cells/Organisms | Observed Synergistic Effect | Reference |

| Cisplatin | Hepatocellular Carcinoma (HCC) cells (Huh7 and LM3) | Enhanced inhibition of cell proliferation and increased apoptosis. nih.gov | nih.gov |

| Itraconazole | Dermatophytes (T. rubrum, T. mentagrophytes) | Potent synergistic antifungal activity, reducing MIC values. nih.gov | nih.gov |

| 5-Fluorouracil | Colon cancer cells | Strong synergistic killing of cancer cells. nih.gov | nih.gov |

Table 2: Synergistic Interactions of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL with Other Bioactive Compounds

| Combination Agent | Target Cells | Observed Synergistic Effect | Reference |

| Falcarinol | Normal (FHs 74 Int.) and cancerous (Caco-2) intestinal epithelial cells | Synergistic inhibition of cell proliferation. nih.govacs.org | nih.govacs.org |

Computational Chemistry and Structural Biology of E 1,10 Heptadecadiene 5,7 Diyn 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. ijcce.ac.irscispace.com These methods can elucidate a variety of molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. ijcce.ac.irresearchgate.net Such information is invaluable for understanding the intrinsic reactivity of a molecule and its potential to interact with biological macromolecules.

For (E)-1,10-Heptadecadiene-5,7-diyn-3-OL, specific DFT studies providing detailed electronic properties are not extensively available in the public domain. However, the principles of DFT can be applied to predict its behavior. The conjugated diene and diyne systems in its structure suggest a delocalized electron system, which would be a key feature for analysis. DFT calculations could precisely map the electron-rich and electron-poor regions, identifying sites prone to electrophilic or nucleophilic attack, as well as those likely to participate in non-covalent interactions like hydrogen bonding and π-stacking.

Table 1: Potential Applications of Quantum Chemical Calculations for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL

| Calculated Property | Relevance to Biological Activity |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution and predicts regions for electrostatic interactions with a biological target. |

| Atomic Charges | Quantifies the charge on each atom, helping to identify key atoms involved in interactions. |

| Dipole Moment | Provides information about the overall polarity of the molecule, influencing its solubility and ability to cross biological membranes. |

The application of DFT to this molecule would provide a foundational understanding of its electronic characteristics, which is essential for interpreting its biological activity and for the rational design of novel analogs with improved therapeutic profiles. mdpi.commdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal computational techniques for studying the interactions between a small molecule (ligand) and a biological target, typically a protein.

Molecular Docking:

Molecular docking studies have been instrumental in identifying Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) as a biological target for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL. mdpi.commdpi.com PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. mdpi.comresearchgate.net

Docking simulations predict the preferred binding orientation of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL within the ligand-binding domain (LBD) of PPARγ. These studies have revealed that the compound acts as a partial agonist. The predicted binding mode suggests that the hydroxyl group of the molecule forms a crucial hydrogen bond with amino acid residues in the binding pocket, while the long aliphatic chain engages in extensive hydrophobic contacts. mdpi.com

Table 2: Predicted Interactions of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL with PPARγ

| Interaction Type | Key Interacting Residues (Predicted) | Contribution to Binding |

| Hydrogen Bonding | Ser289, His323, His449, Tyr473 (residues may vary based on specific docking protocol) | Anchors the ligand in the binding pocket and provides specificity. |

| Hydrophobic Interactions | Cys285, Ile326, Met364, Leu469 (residues may vary based on specific docking protocol) | Stabilizes the ligand within the hydrophobic pocket of the LBD. |

Molecular Dynamics Simulations:

While specific molecular dynamics (MD) simulations for the (E)-1,10-Heptadecadiene-5,7-diyn-3-OL-PPARγ complex are not widely reported, the principles of this technique are highly relevant. MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding mode predicted by docking. researchgate.netresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, the role of water molecules in mediating interactions, and can be used to calculate binding free energies. acs.orgnih.gov For the PPARγ-falcarindiol complex, MD simulations could validate the stability of the key hydrogen bonds and hydrophobic contacts, and assess the flexibility of the aliphatic chain within the binding pocket. nih.gov

Structure-based Drug Design Principles for (E)-1,10-Heptadecadiene-5,7-diyn-3-OL Analogs

Structure-based drug design leverages the three-dimensional structural information of the ligand-target complex to design new molecules with improved properties. The knowledge of the binding mode of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL in PPARγ provides a roadmap for designing novel analogs. researchgate.net

A key strategy in the design of analogs is to modify the parent structure to enhance its interactions with the target, improve its pharmacokinetic properties, or reduce off-target effects. For (E)-1,10-Heptadecadiene-5,7-diyn-3-OL, several principles can be applied:

Modification of the Hydroxyl Group: The hydrogen-bonding interactions of the hydroxyl group are critical for binding. Modifications at this position, such as esterification or etherification, could modulate the strength of this interaction and thereby alter the agonistic activity.

Alterations of the Aliphatic Chain: The length and flexibility of the aliphatic chain can be modified to optimize hydrophobic interactions within the PPARγ LBD. Introducing unsaturation or branching could influence the binding affinity and selectivity.

Substitution on the Alkene and Alkyne Moieties: The conjugated system of double and triple bonds could be a site for chemical modification to explore its role in binding and to potentially improve metabolic stability.

A study on the synthesis and anticancer activity of forty optically active falcarindiol (B120969) analogs has provided valuable structure-activity relationship (SAR) data. researchgate.net This study highlighted that modifications to the terminal double bond can significantly impact the biological activity. researchgate.net Such SAR data is crucial for guiding the computational design of new analogs.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of falcarinol-type polyacetylenes, including (E)-1,10-Heptadecadiene-5,7-diyn-3-ol, is understood to originate from the common fatty acid, oleic acid. nih.gov The established pathway involves a series of desaturation and modification steps to form the characteristic conjugated diyne structure. aau.dk While progress has been made in identifying some of the key enzyme classes involved, such as fatty acid desaturases (FADs) and acetylenases, the complete enzymatic cascade remains to be fully elucidated. nih.gov

Future research should prioritize the discovery and characterization of the specific enzymes responsible for the later, more specialized steps in the biosynthesis of (E)-1,10-Heptadecadiene-5,7-diyn-3-ol. This includes identifying the specific hydroxylase that introduces the alcohol group at the C-3 position. Understanding these undiscovered enzymes is crucial for several reasons: it will provide a complete picture of how plants produce this complex molecule, and it could enable the metabolic engineering of plants or microorganisms for enhanced production of this bioactive compound.

| Enzyme Class | Known Role in Polyacetylene Biosynthesis | Potential Undiscovered Role |

| Fatty Acid Desaturases (FADs) | Introduction of double and triple bonds into the fatty acid chain. nih.gov | Specific isoforms responsible for the precise pattern of unsaturation in C17 polyacetylenes. |

| Acetylenases | Formation of acetylenic bonds. nih.gov | Enzymes with specific substrate recognition for intermediates leading to (E)-1,10-Heptadecadiene-5,7-diyn-3-ol. |

| Cytochrome P450s (CYP450s) | Hydroxylation and other oxidative modifications. nih.gov | The specific CYP450 responsible for the C-3 hydroxylation of the heptadecadiene (B12652594) backbone. |

| Decarboxylases | Removal of a carboxyl group. nih.gov | The enzyme that finalizes the C17 chain length from a C18 precursor. |

Development of Novel Synthetic Routes

While (E)-1,10-Heptadecadiene-5,7-diyn-3-ol can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities for research and potential therapeutic development. Current synthetic strategies for polyacetylenic alcohols can be complex. researchgate.netnih.gov Future efforts in synthetic chemistry should focus on developing more efficient, stereoselective, and scalable routes to this specific molecule.

Recent advances in catalysis and synthetic methodologies offer promising avenues. mdpi.comnih.gov For instance, the use of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, could be explored to construct the chiral alcohol center with high enantiomeric excess. researchgate.net Additionally, novel catalytic systems, perhaps utilizing earth-abundant metals, could be developed for the key C-C bond-forming reactions required to assemble the polyenyne backbone. rsc.org The development of such synthetic routes would not only provide a reliable supply of the compound but also facilitate the synthesis of analogs for structure-activity relationship (SAR) studies.

Identification of New Molecular Targets

Polyacetylenes of the falcarinol (B191228) type are known to exhibit cytotoxicity against various cancer cell lines. researchgate.netnih.govnih.govnih.gov Their biological activity is thought to stem from their ability to interact with multiple cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. preprints.orgresearchgate.net For instance, studies on related polyacetylenes have suggested effects on the NF-κB and STAT3 signaling pathways. preprints.orgresearchgate.net Furthermore, these compounds may act as ligands for nuclear receptors like peroxisome-proliferator-activated receptors (PPARs), which are involved in cell proliferation and apoptosis. mdpi.com

A crucial area for future research is the precise identification of the direct molecular targets of (E)-1,10-Heptadecadiene-5,7-diyn-3-ol. Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to pinpoint the specific proteins or other biomolecules with which this compound interacts. Identifying these targets will provide a mechanistic understanding of its bioactivity and could reveal novel therapeutic targets for various diseases, including cancer. The covalent binding of electrophilic C17 acetylenic oxylipins to nucleophilic biomolecules like proteins is believed to be a key mechanism behind their cytotoxicity and anti-inflammatory effects. mdpi.com

Exploration of Chemo-preventive Potential

The consumption of vegetables from the Apiaceae family, which are rich in falcarinol-type polyacetylenes, has been associated with a reduced risk of certain cancers. preprints.orgresearchgate.net These compounds have been shown to inhibit the growth of cancer cells and reduce tumor numbers in animal models. preprints.orgresearchgate.net The chemo-preventive effects of dietary polyacetylenes are attributed to several mechanisms, including their influence on inflammatory cytokines, antioxidant response elements, cell cycle progression, and apoptosis. preprints.orgresearchgate.netmdpi.com

Given that (E)-1,10-Heptadecadiene-5,7-diyn-3-ol is a component of this bioactive family of compounds, its specific chemo-preventive potential warrants thorough investigation. Future studies should focus on in vivo models to assess its ability to prevent or slow the development of various cancers. Research should also explore potential synergistic effects with other dietary compounds or conventional chemotherapy agents. ergo-log.com Understanding the chemo-preventive properties of this specific polyacetylene could support its development as a nutraceutical or a lead compound for new cancer prevention strategies. aau.dk

| Potential Chemo-preventive Mechanism | Supporting Evidence from Related Polyacetylenes |

| Anti-inflammatory effects | Reduction of nitric oxide production and iNOS expression. researchgate.netmdpi.com |

| Induction of Apoptosis | Activation of caspase-3 and disruption of the cell cycle. mdpi.comresearchgate.net |

| Anti-proliferative Activity | Inhibition of cancer cell growth in various cell lines. researchgate.netpreprints.org |

| Modulation of Signaling Pathways | Influence on NF-κB, STAT3, and growth factor signaling. preprints.orgresearchgate.net |

Advanced Analytical Profiling in Complex Biological Matrices

To understand the bioavailability, metabolism, and pharmacokinetic profile of (E)-1,10-Heptadecadiene-5,7-diyn-3-ol, sensitive and robust analytical methods are required. The thermal instability and potential for decomposition of polyacetylenes present challenges for their analysis. aau.dk High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of falcarinol-type polyacetylenes in biological fluids and plant extracts. researchgate.netnih.govznaturforsch.com

Future research should focus on refining these analytical methods to achieve even lower limits of detection and to enable comprehensive profiling of the compound and its metabolites in complex biological matrices such as human plasma and tissues. sdu.dk This could involve the development of novel sample preparation techniques to improve recovery and minimize degradation, as well as the application of high-resolution mass spectrometry to identify and characterize novel metabolites. Such advanced analytical capabilities are essential for conducting rigorous clinical studies to evaluate the health effects of (E)-1,10-Heptadecadiene-5,7-diyn-3-ol in humans.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (E)-1,10-Heptadecadiene-5,7-diyn-3-OL?

- Methodological Answer : A multistep synthesis approach is typically employed, starting with alkyne coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) to establish the diyne system. Subsequent stereoselective reduction or elimination steps can introduce the (E)-configured double bonds. For example, palladium-catalyzed cross-coupling with terminal alkynes (e.g., phenylacetylene) under inert conditions (argon atmosphere) and controlled temperatures (80°C) ensures regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (δH, δC) and IR spectroscopy (e.g., νmax for hydroxyl and alkyne groups) are critical .

Q. How can the physical and chemical properties of this compound be systematically studied?

- Methodological Answer : Use modern analytical techniques:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane, chloroform).

- Thermal Stability : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

- Spectroscopy : NMR (¹H, ¹³C, DEPT) for structural confirmation, IR for functional groups, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- Chromatography : HPLC or GC-MS to assess purity and degradation products .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Given its structural similarity to irritants (e.g., 3,7-dimethyl-2,6-octadien-1-ol in ), adhere to:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- First Aid : Immediate flushing with water for skin/eye contact and removal of contaminated clothing .

Q. What are the best practices for purifying this compound?

- Methodological Answer : After synthesis, employ sequential purification:

- Liquid-Liquid Extraction : Separate organic and aqueous layers (e.g., chloroform/water).

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

Advanced Research Questions

Q. How can computational tools predict the reactivity and stability of (E)-1,10-Heptadecadiene-5,7-diyn-3-OL?

- Methodological Answer : Utilize software like ACD/Labs Percepta to calculate physicochemical properties (logP, pKa) and Gaussian for DFT-based molecular orbital analysis. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability, while docking studies (AutoDock) predict interactions with biological targets .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR (NOESY for stereochemistry) and X-ray crystallography data.

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals.

- Collaborative Analysis : Consult computational chemists for theoretical spectra alignment .

Q. How does stereochemical configuration (E vs. Z) impact the compound’s biological or material properties?

- Methodological Answer : Design comparative studies:

- Synthesis of Both Isomers : Use Wittig or Horner-Wadsworth-Emmons reactions with controlled stereochemistry.

- Bioactivity Assays : Test against enzyme targets (e.g., kinase inhibition) to correlate configuration with efficacy.

- Material Testing : Measure thermal conductivity or optical properties (e.g., CD spectroscopy) .

Q. What challenges arise in securing funding for fundamental studies on such niche polyunsaturated compounds?

- Methodological Answer :

- Multidisciplinary Framing : Link to broader applications (e.g., antimicrobial agents or organic semiconductors) to align with funding priorities.

- Pilot Data : Publish preliminary results in high-impact journals (e.g., Advanced Synthesis & Catalysis) to demonstrate feasibility.

- Collaborations : Partner with industry or biomedical labs to highlight translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.